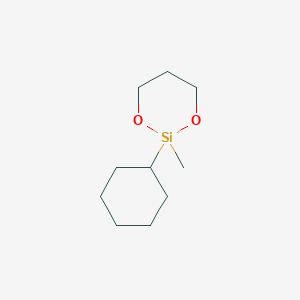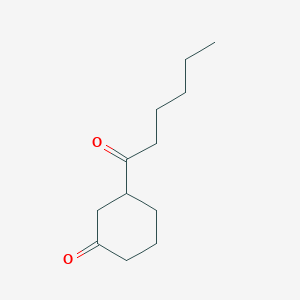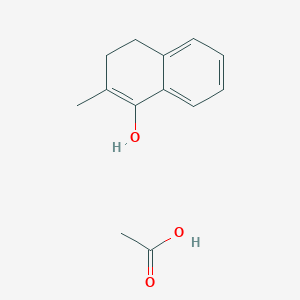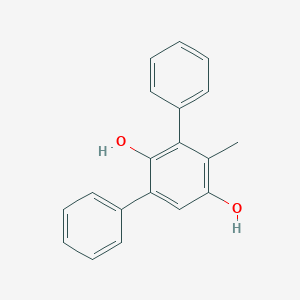
4-Phenyl-3,4-dihydro-1,10-phenanthrolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phenyl-3,4-dihydro-1,10-phenanthrolin-2(1H)-one is an organic compound that belongs to the class of phenanthrolines Phenanthrolines are heterocyclic compounds that contain a phenanthroline ring system, which is a fused ring structure consisting of three benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-3,4-dihydro-1,10-phenanthrolin-2(1H)-one typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under specific conditions. For example, the reaction might involve the condensation of a phenyl-substituted amine with a suitable diketone, followed by cyclization and reduction steps.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic routes for higher yields and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-3,4-dihydro-1,10-phenanthrolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its fully reduced form, altering its electronic properties.
Substitution: The phenyl and phenanthroline rings can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution could introduce various functional groups onto the phenyl or phenanthroline rings.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Phenyl-3,4-dihydro-1,10-phenanthrolin-2(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This can lead to various biological effects, depending on the pathways involved.
Comparison with Similar Compounds
Similar Compounds
Phenanthroline: A parent compound with a similar ring structure but without the phenyl substitution.
Bipyridine: Another heterocyclic compound with two pyridine rings, often used as a ligand in coordination chemistry.
Quinoline: A heterocyclic aromatic organic compound with a structure similar to phenanthroline but with a nitrogen atom in the ring.
Uniqueness
4-Phenyl-3,4-dihydro-1,10-phenanthrolin-2(1H)-one is unique due to its specific substitution pattern and the resulting chemical properties
Properties
CAS No. |
867347-63-5 |
|---|---|
Molecular Formula |
C18H14N2O |
Molecular Weight |
274.3 g/mol |
IUPAC Name |
4-phenyl-3,4-dihydro-1H-1,10-phenanthrolin-2-one |
InChI |
InChI=1S/C18H14N2O/c21-16-11-15(12-5-2-1-3-6-12)14-9-8-13-7-4-10-19-17(13)18(14)20-16/h1-10,15H,11H2,(H,20,21) |
InChI Key |
MZNVOSXGDRIAPU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(C3=C(C=CC=N3)C=C2)NC1=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


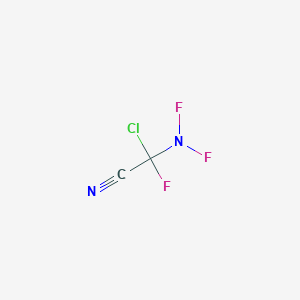
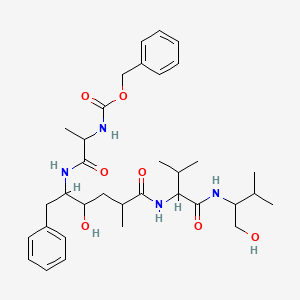
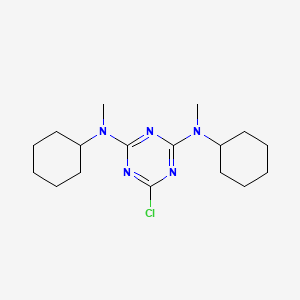
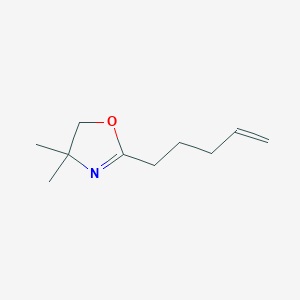

![3,3-Bis(4-fluorophenyl)-3H-naphtho[2,1-b]pyran](/img/structure/B12548032.png)
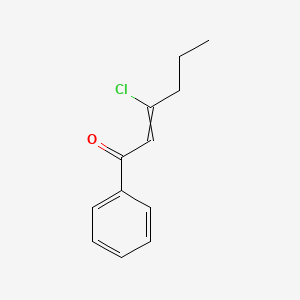

![Bis[2-(acetyloxy)ethyl] 2,3-dicyanobut-2-enedioate](/img/structure/B12548044.png)
